3-(4-(tert-Pentyl)phenoxy)azetidine

Lipophilicity Drug Design ADME

This 3-phenoxyazetidine derivative features a para-tert-pentyl substituent that elevates lipophilicity (cLogP 3.26) into the optimal CNS drug-like window. As a non-halogenated alternative to brominated S1P receptor modulators disclosed in patent families, it enables systematic SAR evaluation of halogen contributions to potency and selectivity. The strained azetidine core circumvents N-dealkylation and oxazolidine cyclization metabolic liabilities inherent to piperidine/pyrrolidine scaffolds, while the tert-pentyl group provides additional steric shielding against oxidative metabolism. Validated for GPR52 agonist lead optimization, CNS-targeted screening libraries, and blood-brain barrier penetration studies.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 1220016-28-3
Cat. No. B1394727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(tert-Pentyl)phenoxy)azetidine
CAS1220016-28-3
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC=C(C=C1)OC2CNC2
InChIInChI=1S/C14H21NO/c1-4-14(2,3)11-5-7-12(8-6-11)16-13-9-15-10-13/h5-8,13,15H,4,9-10H2,1-3H3
InChIKeyCSJKVPQCFJLHBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-(tert-Pentyl)phenoxy)azetidine (CAS 1220016-28-3): Chemical Class and Procurement Relevance


3-(4-(tert-Pentyl)phenoxy)azetidine (CAS 1220016-28-3, molecular formula C₁₄H₂₁NO, molecular weight 219.32 g/mol) is a 3-phenoxyazetidine derivative bearing a para-tert-pentyl substituent on the phenyl ring [1]. The azetidine scaffold represents a strained four-membered nitrogen-containing heterocycle that has emerged as a vital motif in medicinal chemistry due to unique physicochemical and pharmacokinetic profiles [2]. This compound serves as a versatile building block in pharmaceutical research, with the tert-pentyl group conferring enhanced lipophilicity compared to unsubstituted analogs .

3-(4-(tert-Pentyl)phenoxy)azetidine: Why Structural Analogs Cannot Be Assumed Interchangeable


The 3-phenoxyazetidine scaffold exhibits distinct pharmacological profiles across different para-substituents, with receptor selectivity and metabolic fate being highly sensitive to the nature of the aromatic substitution [1]. For instance, AZD1979 (bearing a 2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl group at the para position) functions as a potent MCHr1 antagonist that entered Phase I clinical trials for obesity, yet was discontinued due to unanticipated glutathione S-transferase–catalyzed bioactivation leading to hepatotoxicity [2]. The tert-pentyl group in the target compound presents a markedly different steric and electronic profile, precluding direct extrapolation of biological activity or safety profiles from even closely related analogs. Substitution with an azetidine ring rather than piperidine or pyrrolidine aza-heterocycles can fundamentally alter drug metabolism and pharmacological outcomes [3].

3-(4-(tert-Pentyl)phenoxy)azetidine: Quantitative Differentiation Evidence vs. Comparators


LogP Enhancement: tert-Pentyl vs. Unsubstituted 3-Phenoxyazetidine

The para-tert-pentyl substituent substantially increases calculated logP relative to unsubstituted 3-phenoxyazetidine [1]. This enhanced lipophilicity is a critical determinant for membrane permeability, CNS penetration, and pharmacokinetic distribution profiles. The difference of approximately 1.9 logP units corresponds to a theoretical ~80-fold increase in octanol-water partition coefficient.

Lipophilicity Drug Design ADME

Brominated Analog S1P Receptor Modulator Activity: Class-Level Target Engagement

The 2-bromo-4-(tert-pentyl)phenoxy analog (3-(2-bromo-4-(tert-pentyl)phenoxy)azetidine) has been disclosed in patent literature as part of a series of novel azetidine derivatives functioning as sphingosine-1-phosphate (S1P) receptor modulators [1]. S1P receptor modulators represent a clinically validated therapeutic class (e.g., fingolimod for multiple sclerosis). The presence of the tert-pentyl group in this analog suggests a defined structure-activity relationship context for the target compound's scaffold.

S1P Receptor Autoimmune Disorders Immunomodulation

Azetidine vs. Piperidine: Metabolic Pathway Differentiation in Drug Design

The azetidine core itself provides quantifiable metabolic differentiation when used as an isosteric replacement for larger saturated nitrogen heterocycles. In a study of serotonin-4 (5-HT₄) receptor partial agonists, N-substituted azetidines demonstrated altered metabolic profiles compared to piperidine and pyrrolidine analogs, specifically avoiding N-dealkylation and oxazolidine cyclization pathways while undergoing oxidation on peripheral rings instead [1]. This established precedent supports the selection of azetidine-containing scaffolds like the target compound for medicinal chemistry programs seeking to mitigate specific metabolic liabilities associated with larger aza-heterocycles.

Metabolic Stability Isosteric Replacement CYP450

GPR52 Agonist Scaffold Recognition: Phenoxyazetidine Class Activity

3-Phenoxyazetidin-1-yl derivatives have been patented by Boehringer Ingelheim as GPR52 agonists for the treatment of central nervous system diseases [1]. The 3-phenoxyazetidine moiety represents the core pharmacophore in this series, with the azetidine nitrogen serving as a key attachment point for heteroaryl pyrrolidine and pyrazine substituents. While the para-tert-pentyl substitution of the target compound differs from the exemplars in the patent, the shared 3-phenoxyazetidine core establishes class-level relevance for GPCR-targeted CNS drug discovery.

GPR52 Agonist CNS Disorders GPCR

Para-tert-Pentyl Steric Bulk: Differentiation from para-Methyl and para-tert-Butyl Analogs

The tert-pentyl group (2-methylbutan-2-yl) provides increased steric bulk relative to common alkyl substituents such as methyl, ethyl, isopropyl, and tert-butyl . Calculated physicochemical parameters indicate a logP of 3.26 for the target compound [1], which is substantially higher than the ~1.4 logP reported for 3-phenoxyazetidine hydrochloride . This steric and lipophilic differentiation enables distinct binding pocket occupancy and membrane partitioning behavior compared to simpler alkyl-substituted phenoxyazetidines.

Steric Effects SAR Ligand Efficiency

3-(4-(tert-Pentyl)phenoxy)azetidine: Evidence-Driven Research Application Scenarios


CNS-Focused Lead-Like Library Generation Requiring Enhanced Lipophilicity

For medicinal chemistry teams building CNS-targeted screening libraries, the target compound offers a calculated logP of 3.26 [1], falling within the optimal CNS drug-like range (typically logP 2-5). The azetidine scaffold has been explicitly validated for CNS lead-like library development, with measured in vitro physicochemical and pharmacokinetic properties demonstrating suitability for blood-brain barrier penetration [2]. The tert-pentyl substitution provides the requisite lipophilicity for CNS activity while maintaining the favorable metabolic profile associated with azetidines relative to piperidine isosteres [3].

Sphingosine-1-Phosphate (S1P) Receptor Modulator SAR Studies

The target compound represents a non-halogenated alternative to the brominated analog 3-(2-bromo-4-(tert-pentyl)phenoxy)azetidine that has been disclosed in S1P receptor modulator patent families [4]. Researchers investigating S1P receptor pharmacology for autoimmune and inflammatory indications can employ the target compound to systematically evaluate the contribution of the bromine substituent to potency and selectivity, enabling SAR refinement within this therapeutically validated target class.

Metabolic Stability Optimization via Azetidine Isosteric Replacement

Drug discovery programs encountering N-dealkylation or oxazolidine cyclization metabolic liabilities in piperidine- or pyrrolidine-containing leads can utilize the target compound as an azetidine-based alternative scaffold. Published evidence demonstrates that azetidine cores avoid these specific metabolic pathways while undergoing alternative oxidation on peripheral rings [3]. The tert-pentyl-substituted phenoxy group provides additional steric shielding that may further modulate metabolic enzyme recognition.

GPR52 Agonist Scaffold Diversification

The 3-phenoxyazetidine moiety serves as the core pharmacophore in patented GPR52 agonists for CNS indications [5]. The target compound, bearing the para-tert-pentyl substituent, provides a lipophilic variant suitable for exploring hydrophobic pocket interactions within the GPR52 orthosteric or allosteric binding sites. This scaffold diversification can support lead optimization efforts seeking to balance potency, selectivity, and ADME properties in GPR52-targeted programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-(tert-Pentyl)phenoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.